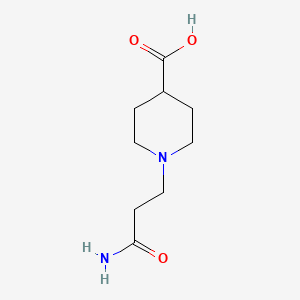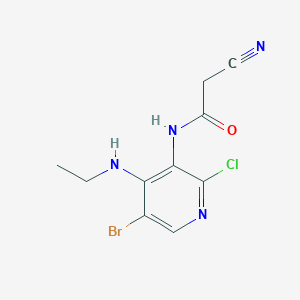
N-(5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl)-2-cyanoacetamide
概要
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, a planar and aromatic structure, would likely contribute to the compound’s stability. The bromine and chlorine atoms, being halogens, would be expected to be electronegative, potentially making those parts of the molecule regions of higher electron density .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its structure and the conditions under which it’s reacted. The pyridine ring might undergo electrophilic substitution reactions, while the bromine and chlorine atoms might make the molecule susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyanoacetamide group and the electronegative bromine and chlorine atoms might make the compound relatively polar, affecting its solubility in different solvents .科学的研究の応用
Synthesis of New Polyheterocyclic Compounds
N-(5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl)-2-cyanoacetamide has been used as a precursor in the synthesis of new polyheterocyclic ring systems. These systems include derivatives such as pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine-based heterocycles. Such compounds have been characterized for their antibacterial properties, demonstrating the potential of this chemical in creating novel antimicrobial agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Crystallographic Studies
The compound has also been a subject of crystallographic studies to understand its structure and bonding characteristics. These studies have involved the preparation of related compounds and their characterization using techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction. Such research contributes to a deeper understanding of the molecular structure of these complex compounds (Anuradha et al., 2014).
Exploring New Heterocyclic Systems
Research has focused on reactions involving cyanoacetamide with various compounds to form novel heterocyclic systems. This includes the creation of compounds like 2,4-dioxo-2,3,4,5-tetrahydropyrido[1,2-d][1,4]diazepine-1-carbonitrile, demonstrating the chemical's versatility in synthesizing diverse heterocycles, which can have significant implications in medicinal chemistry (Tverdokhleb & Khoroshilov, 2015).
Antitumor Properties
A study has explored the synthesis of various nicotinamide derivatives, which exhibit cytotoxic properties and have been screened against multiple human tumor cell lines. The use of cyanoacetamide in these syntheses highlights its role in creating compounds with potential antitumor properties (Girgis, Hosni, & Barsoum, 2006).
Inhibitors of Nucleotide Biosynthesis
Thymidine derivatives substituted with haloacetamido groups, synthesized using related compounds, have been evaluated as potential inhibitors of enzymes that metabolize purine and pyrimidine nucleosides. This research provides insight into how modifications of cyanoacetamide derivatives can lead to compounds with potential pharmacological applications (Elliott, Brockman, & Montgomery, 1986).
Development of Cardiotonic Agents
In the field of cardiovascular research, the synthesis of 14C-labeled compounds from related bromopyridines has been carried out for the development of cardiotonic agents. This indicates the chemical's role in synthesizing radiolabeled compounds for therapeutic purposes (Yamanaka, Shinji, & Tadano, 1992).
Creation of Pyrrole Derivatives
The compound's derivatives have been used in reactions leading to the synthesis of pyrrole derivatives, which are important in various fields of chemistry and pharmacology. This highlights its utility in the synthesis of complex organic structures (Dawadi & Lugtenburg, 2011).
Safety And Hazards
将来の方向性
The future directions for research on this compound would likely depend on its intended use and any observed biological activity. If it shows promise as a drug or pesticide, for example, future research might focus on optimizing its synthesis, improving its efficacy, or reducing any associated risks .
特性
IUPAC Name |
N-[5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl]-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN4O/c1-2-14-8-6(11)5-15-10(12)9(8)16-7(17)3-4-13/h5H,2-3H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPXWJFBEVLLSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=NC=C1Br)Cl)NC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401171622 | |
| Record name | N-[5-Bromo-2-chloro-4-(ethylamino)-3-pyridinyl]-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl)-2-cyanoacetamide | |
CAS RN |
842144-04-1 | |
| Record name | N-[5-Bromo-2-chloro-4-(ethylamino)-3-pyridinyl]-2-cyanoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842144-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[5-Bromo-2-chloro-4-(ethylamino)-3-pyridinyl]-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

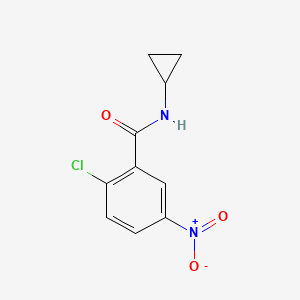
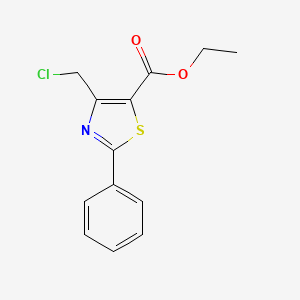
![4-[2-(4-Nitrophenyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3156874.png)
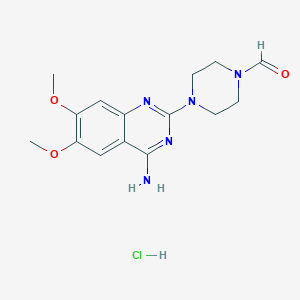
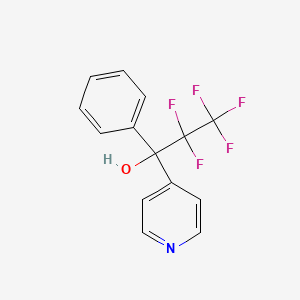
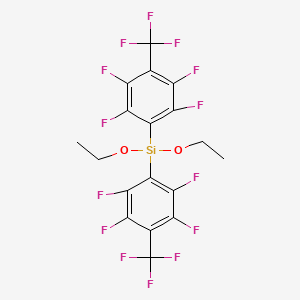
![3-(Piperidin-4-yl)benzo[d]isoxazole](/img/structure/B3156928.png)
![2-(4-aminophenyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B3156929.png)
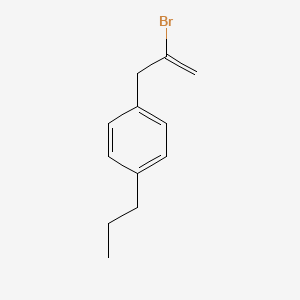
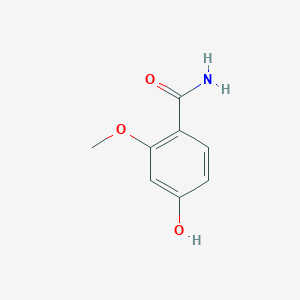

![2-[[2-[Bis(carboxymethyl)amino]-3-[4-[(2-bromoacetyl)amino]phenyl]propyl]-(carboxymethyl)amino]acetic acid](/img/structure/B3156953.png)
![5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B3156954.png)
